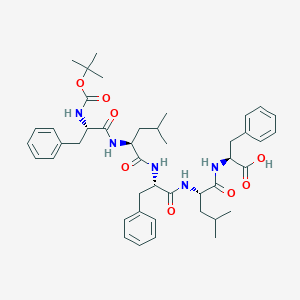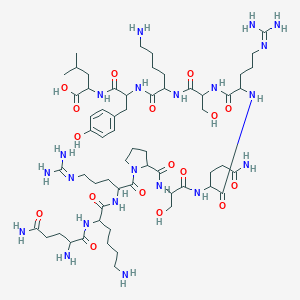
Hormona liberadora de gonadotropinas del salmón (LHRH)
Descripción general
Descripción
Salmon Luteinizing Hormone-Releasing Hormone (Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2) is a synthetic peptide hormone analog used primarily in aquaculture to induce spawning in fish. It mimics the natural hormone responsible for stimulating the release of gonadotropins, which are crucial for reproductive processes .
Aplicaciones Científicas De Investigación
Salmon Luteinizing Hormone-Releasing Hormone has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Salmon-LHRH, also known as Salmon Gonadotropin-Releasing Hormone (GnRH), is a hypophysiotropic decapeptide synthesized in the hypothalamus . Its primary targets are the pituitary receptors for Luteinizing Hormone-Releasing Hormone (LHRH), which play a crucial role in the control of reproductive functions .
Mode of Action
Salmon-LHRH interacts with its targets through a process of gradual downregulation of pituitary receptors for LHRH . This interaction leads to the inhibition of the secretion of gonadotropins and sex steroids . The LHRH antagonists immediately block pituitary LHRH receptors and, therefore, achieve rapid therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by Salmon-LHRH primarily involve the regulation of gonadotropin secretion. The LHRH receptor in prostate cancer cells, for instance, is coupled to the Gα i-cAMP signal transduction pathway . This differs from the receptor of the gonadotrophs, which is coupled to the Gα q/11 -phospholipase C signaling system .
Pharmacokinetics
The distribution, clearance, and metabolism of LHRH have been extensively studied . The reported biological half-life (T 1/2) of LHRH (2–8 min) represents only the distribution phase of the compound after intravenous administration . In subsequent studies, plasma T 1/2 were reported to be 13–27 min for the elimination phase in humans . The metabolic stability of the LHRH decapeptides has been evaluated using pancreatin and homogenates models .
Result of Action
The result of Salmon-LHRH’s action is the control of reproductive functions. For instance, it has been demonstrated that LHRH stimulates gonadotropin (GtH) release from carp pituitaries in vitro . To date, the use of these compounds to regulate fish reproduction has met with varied success .
Action Environment
The environment in which Salmon-LHRH acts can significantly influence its action, efficacy, and stability. For example, several studies have demonstrated lower fitness of salmonids born and reared in a hatchery setting compared to those born in nature . This suggests that the environment can have a substantial impact on the effectiveness of Salmon-LHRH.
Análisis Bioquímico
Biochemical Properties
Salmon-LHRH stimulates the release of gonadotropin hormones (GtH) from the pituitary glands of fish . This interaction involves the binding of Salmon-LHRH to specific receptors on the pituitary cells, triggering a cascade of biochemical reactions that lead to the synthesis and release of GtH .
Cellular Effects
The effects of Salmon-LHRH are primarily observed in the pituitary cells where it influences cell function by stimulating the production and release of GtH . This impacts various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Salmon-LHRH exerts its effects through binding interactions with specific receptors on the pituitary cells . This binding activates intracellular signaling pathways that lead to the synthesis and release of GtH . The released GtH then acts on the gonads, influencing their function and contributing to the reproductive processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salmon-LHRH have been observed to vary over time. For instance, it has been reported that the effectiveness of Salmon-LHRH in stimulating GtH release and inducing spawning in fish varies among different fish species and under different conditions .
Dosage Effects in Animal Models
The effects of Salmon-LHRH also vary with different dosages in animal models. For instance, it has been found that certain dosages of Salmon-LHRH can effectively induce ovulation in some fish species . The specific dosage required and the effects observed can vary among different species .
Metabolic Pathways
Salmon-LHRH is involved in the reproductive metabolic pathways of fish. It interacts with various enzymes and cofactors in these pathways, influencing the synthesis and release of GtH .
Transport and Distribution
Salmon-LHRH is transported and distributed within cells and tissues through the bloodstream. It binds to specific receptors on the pituitary cells, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of Salmon-LHRH is primarily at the cell membrane of the pituitary cells, where it binds to specific receptors . This binding triggers intracellular signaling pathways that lead to the synthesis and release of GtH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salmon Luteinizing Hormone-Releasing Hormone can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .
Industrial Production Methods
In industrial settings, the production of Salmon Luteinizing Hormone-Releasing Hormone often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry powder form .
Análisis De Reacciones Químicas
Types of Reactions
Salmon Luteinizing Hormone-Releasing Hormone primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of Salmon Luteinizing Hormone-Releasing Hormone involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine .
Major Products Formed
The primary product of the synthesis is the Salmon Luteinizing Hormone-Releasing Hormone peptide. During degradation, the peptide is broken down into its constituent amino acids .
Comparación Con Compuestos Similares
Similar Compounds
Mammalian Luteinizing Hormone-Releasing Hormone: Similar in structure but used primarily in mammalian species.
Des-Gly10 D-Ala6-LHRH Ethylamide: A synthetic analog used in aquaculture for inducing maturation.
Goserelin: A synthetic decapeptide analog used in human medicine to regulate reproductive hormones.
Uniqueness
Salmon Luteinizing Hormone-Releasing Hormone is unique in its application to aquatic species, particularly in its ability to induce spawning in fish. Its effectiveness in aquaculture makes it a valuable tool for enhancing fish production and managing fish populations .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJREATYWWNIKX-XJIZABAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H73N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873508 | |
| Record name | Salmon gonadotropin-releasing hormone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86073-88-3 | |
| Record name | LHRH, Trp(7)-leu(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086073883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmon gonadotropin-releasing hormone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteinizing hormone releasing hormone salmon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















